molecular formula C17H20ClNO2S B4800516 1-(3-chlorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide

1-(3-chlorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide

Cat. No.: B4800516
M. Wt: 337.9 g/mol
InChI Key: HIWSPZXEFXBIGC-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide typically involves the reaction of 3-chlorophenylamine with 2,5-dimethylphenylethylamine in the presence of methanesulfonyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chlorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to antimicrobial or anti-inflammatory effects. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-2-methyl-1-propanone
  • 1-(2-chlorophenyl)-3-(2,3-dimethylphenyl)urea
  • 1-(3-chlorophenyl)-3-(2,6-diethylphenyl)urea

Uniqueness

1-(3-chlorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide is unique due to its specific combination of a chlorophenyl group and a dimethylphenyl group, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2S/c1-12-7-8-13(2)17(9-12)14(3)19-22(20,21)11-15-5-4-6-16(18)10-15/h4-10,14,19H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWSPZXEFXBIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NS(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chlorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide
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1-(3-chlorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide
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1-(3-chlorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide
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1-(3-chlorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide
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1-(3-chlorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide
Reactant of Route 6
1-(3-chlorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide

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